3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
Description
This compound features a 7-hydroxy-4-methylcoumarin (chromen-2-one) core linked via a propanamide bridge to a 1H-1,2,4-triazol-3-yl moiety. The coumarin scaffold is known for its photophysical properties and pharmacological relevance (e.g., anticoagulant, anti-inflammatory activities), while the 1,2,4-triazole group enhances bioavailability and enables hydrogen bonding interactions critical for target binding .
Properties
Molecular Formula |
C15H14N4O4 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C15H14N4O4/c1-8-10-3-2-9(20)6-12(10)23-14(22)11(8)4-5-13(21)18-15-16-7-17-19-15/h2-3,6-7,20H,4-5H2,1H3,(H2,16,17,18,19,21) |
InChI Key |
CHVLSKDXSLSYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Coumarin and Heterocyclic Moieties
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (3a-l)
- Structure: These compounds combine a 4-methylcoumarin core with a thiazolidinone ring via an acetamide linker, differing from the target compound’s triazole and propanamide groups.
- Synthesis : Prepared by refluxing hydrazide derivatives with mercaptoacetic acid and ZnCl₂ in 1,4-dioxane (10–12 hours), yielding 65–78% purity after recrystallization .
- Key Differences: Thiazolidinone introduces a sulfur atom and a five-membered ring, which may alter electronic properties and metabolic stability compared to the triazole-containing target compound.
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)pyrrole-2-carboxamides (96, 97, 101, 102)
- Structure : Pyrrole-carboxamide linked to triazole via an ethyl group, contrasting with the target’s coumarin-propanamide-triazole architecture .
- Synthesis : Synthesized using triphenylmethyl-protected triazole precursors, with SFC purification achieving >95% purity. Retention times (1.29–2.45 min) and NMR data confirm stereochemical diversity .
- Key Differences : The pyrrole core may enhance π-π stacking interactions, while the ethyl spacer reduces conformational flexibility compared to the propanamide linker.
Triazole-Containing Propanamide Derivatives
N-(Substituted Phenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamides (7–12)
- Structure : Propanamide-linked triazole with substituted phenyl groups (e.g., chlorophenyl, methoxyphenyl) .
- Pharmacological Data : Tested in SH-SY5Y cells for neuroprotective effects against 6-OHDA-induced cytotoxicity. Compounds 7–12 showed 20–40% cell viability improvement at 10 μM, suggesting moderate neuroactivity .
- Key Differences: The triazole-1-yl substitution (vs. Methoxy or chloro substituents on the phenyl ring modulate lipophilicity and target affinity.
N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide
Table 1: Comparative Analysis of Key Compounds
Critical Insights
- Linker Flexibility : Propanamide spacers (vs. ethyl or sulfanyl) balance conformational flexibility and metabolic stability, critical for oral bioavailability.
- Coumarin Advantages : The 7-hydroxy-4-methylcoumarin core provides UV absorption and antioxidant properties, absent in pyrrole or phenyl-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
